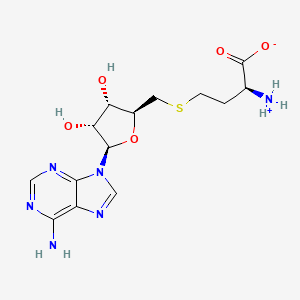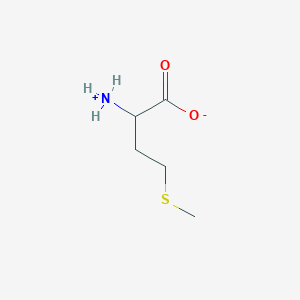
S-adenosylhomocysteine
Overview
Description
S-Adenosyl-L-Homocysteine: is a naturally occurring compound that plays a crucial role in the metabolism of methionine and homocysteine. It is formed by the demethylation of S-Adenosyl-L-Methionine, a process that is essential for the regulation of methylation reactions in the body. This compound is involved in various biological processes, including the regulation of gene expression and the maintenance of cellular function.
Mechanism of Action
Target of Action
S-adenosylhomocysteine (SAH) primarily targets a variety of enzymes, including Cap-specific mRNA (nucleoside-2’-O-)-methyltransferase, Cobalt-precorrin-4 C (11)-methyltransferase, Protein-L-isoaspartate (D-aspartate) O-methyltransferase, and others . These enzymes play crucial roles in various biological processes, such as methylation reactions, mycolic acid synthesis, and protein modification .
Mode of Action
SAH is formed from S-adenosylmethionine (SAM) after transmethylation reactions . It interacts with its targets by inhibiting SAM-dependent transmethylation reactions . This inhibition occurs because elevated levels of SAH suppress these reactions .
Biochemical Pathways
SAH is involved in four key metabolic pathways: transmethylation, transsulphuration, polyamine synthesis, and 5’-deoxyadenosyl 5’-radical–mediated biochemical transformations . In these pathways, SAH acts as a product inhibitor, regulating the biological transmethylation process .
Pharmacokinetics
It’s known that sah is rapidly distributed to tissues after administration . The major route of excretion is through urine, with 32% and 52% of radioactivity excreted in 48 hours after oral and intraperitoneal administration, respectively .
Result of Action
The action of SAH leads to the breakdown of this compound to homocysteine and adenosine . This process is catalyzed by the enzyme adenosylhomocysteinase . Moreover, DNA methyltransferases are inhibited by SAH, which can affect DNA methylation .
Action Environment
The action of SAH is influenced by various environmental factors. For instance, the enzyme adenosylhomocysteinase, which converts SAH into homocysteine and adenosine, is a major regulator of cellular methylation reactions that occur in both eukaryotic and prokaryotic organisms . Therefore, the cellular environment can significantly influence the action, efficacy, and stability of SAH .
Biochemical Analysis
Biochemical Properties
S-adenosylhomocysteine plays a crucial role in biochemical reactions, particularly in transmethylation . It is the product of all adenosylmethionine-dependent biological transmethylations . These reactions have a wide range of products and are common in all facets of biometabolism . As a product inhibitor, elevated levels of this compound suppress adenosylmethionine-dependent transmethylations .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Adenosyl-L-Homocysteine can be synthesized through several chemical routes. One common method involves the enzymatic conversion of S-Adenosyl-L-Methionine using adenosylhomocysteinase. This enzyme catalyzes the hydrolysis of S-Adenosyl-L-Methionine to produce S-Adenosyl-L-Homocysteine and adenosine .
Industrial Production Methods
In industrial settings, the production of S-Adenosyl-L-Homocysteine often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the necessary enzymes, facilitating the large-scale synthesis of the compound. The fermentation broth is then processed to isolate and purify S-Adenosyl-L-Homocysteine.
Chemical Reactions Analysis
Types of Reactions
S-Adenosyl-L-Homocysteine undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by adenosylhomocysteinase, resulting in the formation of homocysteine and adenosine.
Oxidation: Can be oxidized to form S-Adenosyl-L-Homocysteine sulfoxide.
Methylation: Acts as a product inhibitor in methylation reactions involving S-Adenosyl-L-Methionine.
Common Reagents and Conditions
Adenosylhomocysteinase: Used for hydrolysis reactions.
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Methyltransferases: Enzymes that facilitate methylation reactions.
Major Products Formed
Homocysteine: A key intermediate in methionine metabolism.
Adenosine: A nucleoside involved in various biochemical processes.
S-Adenosyl-L-Homocysteine sulfoxide: Formed through oxidation.
Scientific Research Applications
Chemistry
In chemistry, S-Adenosyl-L-Homocysteine is used as a standard in analytical techniques to study methylation reactions. It serves as a reference compound in chromatography and mass spectrometry.
Biology
Biologically, S-Adenosyl-L-Homocysteine is crucial for understanding the regulation of gene expression. It acts as an inhibitor of DNA methyltransferases, enzymes that add methyl groups to DNA, thereby influencing gene activity .
Medicine
In medicine, elevated levels of S-Adenosyl-L-Homocysteine are associated with various diseases, including cardiovascular disorders and neurodegenerative diseases. It is studied as a potential biomarker for these conditions and as a target for therapeutic interventions.
Industry
Industrially, S-Adenosyl-L-Homocysteine is used in the production of pharmaceuticals and as a research tool in the development of new drugs. Its role in methylation reactions makes it valuable for studying epigenetic modifications.
Comparison with Similar Compounds
Similar Compounds
S-Adenosyl-L-Methionine: The precursor to S-Adenosyl-L-Homocysteine, involved in methylation reactions.
Homocysteine: A product of S-Adenosyl-L-Homocysteine hydrolysis, involved in methionine metabolism.
Adenosine: Another product of hydrolysis, a nucleoside with various biological roles.
Uniqueness
S-Adenosyl-L-Homocysteine is unique in its dual role as both a product and an inhibitor of methylation reactions. Its ability to regulate methyltransferase activity distinguishes it from other related compounds. This regulatory function is critical for maintaining cellular homeostasis and preventing aberrant methylation patterns that can lead to disease .
Properties
IUPAC Name |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUKTBDSGOFHSH-WFMPWKQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCC[C@@H](C(=O)O)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30895860 | |
| Record name | S-Adenosylhomocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | S-Adenosylhomocysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
979-92-0, 75899-14-8 | |
| Record name | Adenosylhomocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=979-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Adenosylhomocysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000979920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formycinylhomocysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075899148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-adenosyl-L-homocysteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01752 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | S-Adenosylhomocysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-5'-(S)-(3-amino-3-carboxypropyl)-5'-thioadenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | S-ADENOSYL-L-HOMOCYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K31Q2S66S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | S-Adenosylhomocysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
209 - 211 °C | |
| Record name | S-Adenosylhomocysteine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![[(2R,3R,4S,5R,6R)-5-[[(3S)-3-amino-6-[[(3S)-3-amino-6-[[(3S)-3,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]oxan-3-yl] carbamate](/img/structure/B1680425.png)
